

Application Notes and Protocols for Sulfo-NHS-LC-Biotin Reactions

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Compound of Interest

Compound Name: *Sulfo-NHS-LC-Biotin sodium*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommendations for the use of Sulfo-NHS-LC-Biotin in labeling primary amine-containing molecules such as proteins and antibodies. Adherence to these guidelines will ensure efficient and reproducible biotinylation for a variety of applications, including immunoassays, protein purification, and cell surface labeling.

Introduction to Sulfo-NHS-LC-Biotin

Sulfo-NHS-LC-Biotin (Sulfosuccinimidyl-6-(biotinamido)hexanoate) is a water-soluble, amine-reactive biotinylation reagent. The N-hydroxysulfosuccinimide (Sulfo-NHS) ester group reacts efficiently with primary amines ($-NH_2$) at a pH range of 7-9 to form stable amide bonds.^{[1][2][3][4]} Its water solubility, conferred by the sulfonate group on the NHS ring, allows for biotinylation reactions to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.^{[1][2][3][4]} This property also makes it membrane-impermeable, restricting its labeling activity to cell surface proteins when working with intact cells.^{[1][4][5]}

Recommended Buffer Conditions

The efficiency of the biotinylation reaction is highly dependent on the buffer composition and pH. The following table summarizes the key buffer conditions for successful labeling with Sulfo-NHS-LC-Biotin.

Parameter	Recommendation	Rationale
pH Range	7.0 - 9.0 (Optimal: 7.2 - 8.0)	The reaction between the Sulfo-NHS ester and primary amines is most efficient in this pH range. [1] [2] [3] [4] At higher pH, the rate of reaction increases, but the hydrolysis of the Sulfo-NHS ester also accelerates. [6] [7]
Recommended Buffers	Phosphate-buffered saline (PBS), Borate, Carbonate	These buffers are amine-free and maintain a stable pH within the optimal range. [1] [2] [8]
Buffers to Avoid	Tris, Glycine, or other primary amine-containing buffers	Primary amines in the buffer will compete with the target molecule for reaction with the Sulfo-NHS-LC-Biotin, significantly reducing labeling efficiency. [1] [3] [9]
Quenching Buffer	Tris-HCl, Glycine, or other amine-containing buffers (e.g., 100mM glycine)	Addition of a primary amine-containing buffer effectively stops the reaction by consuming the excess Sulfo-NHS-LC-Biotin. [1] [10]

Quantitative Data Summary

The following table provides a summary of quantitative data related to Sulfo-NHS-LC-Biotin reactions, compiled from various sources.

Parameter	Condition	Result	Reference
Hydrolysis Half-life	pH > 8.0	< 15 minutes	[6]
	pH < 6.5	> 2 hours	[6]
Biotin Incorporation (Antibody Labeling)	20-fold molar excess of biotin reagent (1-10 mg/mL antibody)	4-6 biotin groups per antibody	[1][2][3]
	50-fold molar excess of biotin reagent (50- 200 µg/mL antibody)	1-3 biotin groups per antibody	[1][2]
Cell Surface Labeling Concentration	General recommendation	2-5 mM Sulfo-NHS- LC-Biotin	[1][2][4][11]
Biotin Half-life on Cell Surface	Sulfo-NHS-LC-Biotin	10.8 hours	[5]

Experimental Protocols

Biotinylation of Proteins in Solution

This protocol is a general guideline for the biotinylation of proteins in an aqueous buffer.

Materials:

- Protein solution (in an amine-free buffer like PBS, pH 7.2-8.0)
- Sulfo-NHS-LC-Biotin
- Ultrapure water
- Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
- Desalting column or dialysis unit for purification

Procedure:

- **Reagent Preparation:** Immediately before use, prepare a 10 mM solution of Sulfo-NHS-LC-Biotin in ultrapure water. For example, dissolve 2.2 mg of Sulfo-NHS-LC-Biotin in 400 μ L of water.[3] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[1][3][9]
- **Reaction Setup:** Add the calculated amount of the 10 mM Sulfo-NHS-LC-Biotin solution to your protein solution. The molar ratio of biotin to protein will determine the degree of labeling and should be optimized for your specific application. A common starting point is a 20-fold molar excess.[1][2][3]
- **Incubation:** Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][2][3][9]
- **Quenching:** Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. For example, add Tris-HCl to a final concentration of 100mM.
- **Purification:** Remove excess, non-reacted biotin and reaction byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).[1][9]

Biotinylation of Cell Surface Proteins

This protocol is designed for labeling proteins on the surface of intact, live cells.

Materials:

- Cell suspension or adherent cells
- Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
- Sulfo-NHS-LC-Biotin
- Quenching buffer (e.g., PBS containing 100 mM glycine)

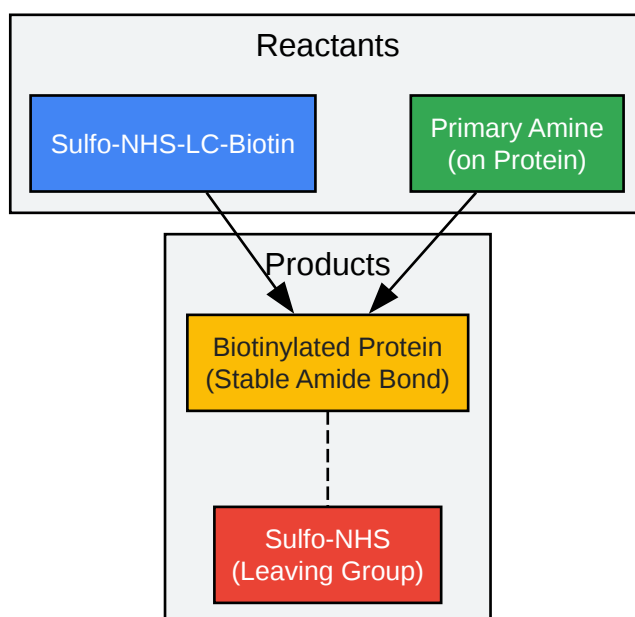
Procedure:

- **Cell Preparation:** Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.[1][2][4] Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25×10^6 cells/mL.[1][2][4]

- Biotinylation Reaction: Add Sulfo-NHS-LC-Biotin to the cell suspension to a final concentration of 2-5 mM.[1][2][4]
- Incubation: Incubate the reaction for 30 minutes at room temperature. For temperature-sensitive experiments or to reduce internalization of the biotin reagent, the incubation can be performed at 4°C.[1]
- Quenching: Wash the cells three times with an ice-cold quenching buffer (e.g., PBS + 100 mM glycine) to remove any excess biotin reagent.[1][2][10] The cells are now ready for subsequent applications.

Visualizations

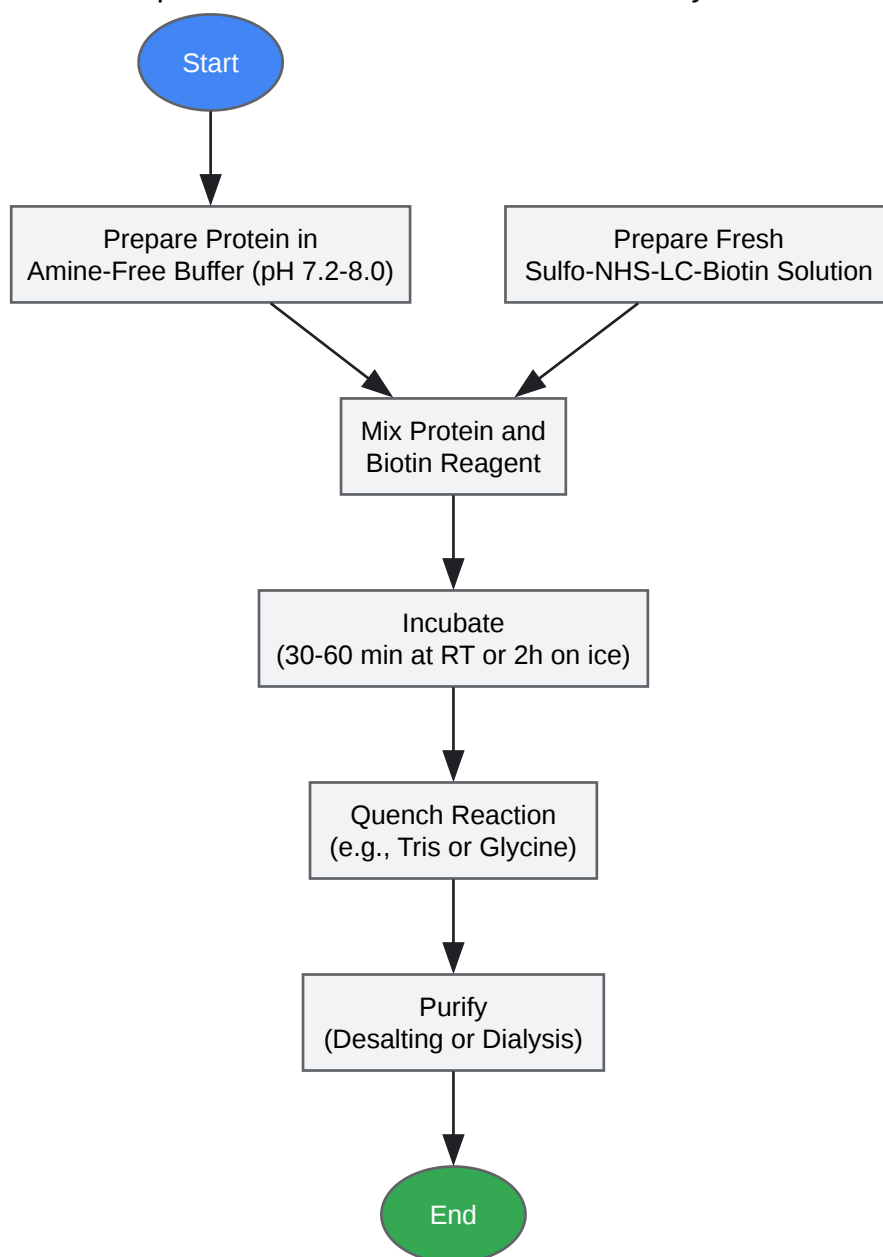
Reaction of Sulfo-NHS-LC-Biotin with a Primary Amine



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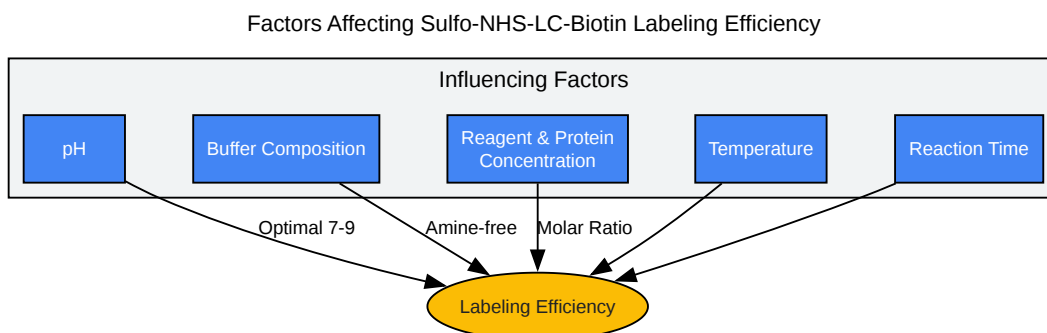
Caption: Reaction mechanism of Sulfo-NHS-LC-Biotin with a primary amine.

Experimental Workflow for Protein Biotinylation



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Caption: General workflow for protein biotinylation.



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Caption: Key factors influencing labeling efficiency.

Storage and Stability

Sulfo-NHS-LC-Biotin is moisture-sensitive.[1][3] Upon receipt, it should be stored at -20°C with a desiccant.[1][3][4] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[1][3] Reconstituted Sulfo-NHS-LC-Biotin solution is not stable due to the hydrolysis of the NHS ester and should be used immediately.[1][3][9] Any unused reconstituted reagent should be discarded.[1][3][9]

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